4-(4-Aminophenoxy)benzamide

Polymer Chemistry Polyimide Synthesis Structural Isomerism

Polyimide researchers using 4-(4-nitrophenoxy)benzamide face hazardous, low-yield hydrogenation. 4-(4-Aminophenoxy)benzamide (CAS 106273-44-3) eliminates this step entirely. • Native NH₂ enables direct coupling with dianhydrides or acid chlorides-no reduction step required, improving overall yield by up to 20-40%. • Para-substitution ensures rigid-rod backbone linearity for Tg >250°C and low CTE in aerospace composites and flexible electronics substrates. • 97% purity grade available; trace amine impurities in standard 95% grade can act as monofunctional chain terminators that limit polyimide molecular weight. Preferred procurement for polymer materials science and kinase inhibitor medicinal chemistry.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 106273-44-3
Cat. No. B1372528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenoxy)benzamide
CAS106273-44-3
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)N
InChIInChI=1S/C13H12N2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H2,15,16)
InChIKeyPGXRZMVBLFFQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminophenoxy)benzamide – Procurement Guide


4-(4-Aminophenoxy)benzamide (CAS 106273-44-3), also known as 4-(4-amino-phenoxy)-benzoic acid amide, is a primary aromatic diamine with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol [1]. It possesses a polar surface area (PSA) of 78.34 Ų and a calculated LogP of approximately 3.44, indicating moderate lipophilicity . The compound features both a primary amine and a primary amide functional group, making it a versatile building block for polyimide and polyamide polymer synthesis, as well as a key intermediate in medicinal chemistry for the construction of kinase inhibitor scaffolds and antiproliferative agents [2][3].

Polymer synthesis

Linear polyimide/polyamide building block with para-substituted rigid-rod geometry

Medicinal chemistry

Core scaffold for kinase inhibitor analog design and cell-model antiproliferative studies

Direct amine handle

Native primary amine for amide coupling and imidization without additional reduction

4-(4-Aminophenoxy)benzamide – Structural Isomer & Core Modification Considerations


In the procurement of substituted phenoxybenzamide building blocks, substitution at the ortho (2-position), meta (3-position), or para (4-position) ring position yields distinct molecular geometries, hydrogen-bonding networks, and polymer chain linearity . Specifically, the para-substituted 4-(4-Aminophenoxy)benzamide provides a rigid, linear backbone essential for high-performance polyimides and crystalline small molecules, whereas its 3-(4-Aminophenoxy)benzamide (CAS 284462-85-7) and 2-(4-Aminophenoxy)benzamide (CAS 307308-74-3) isomers introduce kinks that alter thermal stability and processability [1]. Furthermore, even when the 4-substituted phenoxy core is retained, the nature of the terminal substituent critically dictates both synthetic accessibility and application suitability [2]. Unlike its nitro precursor 4-(4-Nitrophenoxy)benzamide, which requires an additional, often low-yielding reduction step, the target compound provides a native primary amine handle for direct amide coupling or imidization. Similarly, while the hydroxyl and methoxy analogs share the para-phenoxy core, they lack the amine's nucleophilicity and cannot serve as monomers for step-growth polyimide formation, making them unsuitable for the polymer synthesis applications for which this compound is primarily valued [3].

Positional isomer mismatch

Meta- or ortho-phenoxybenzamide isomers introduce backbone kinks that may alter thermal stability and processability.

Nitro precursor burden

4-(4-Nitrophenoxy)benzamide requires a reduction step that may lower overall yield and risk amide bond cleavage.

Hydroxyl/methoxy analog limitation

These analogs lack the amine's nucleophilicity, making them unsuitable for step-growth polyimide formation.

4-(4-Aminophenoxy)benzamide – Comparative Selection Evidence


Positional Isomer Effects on Polymer Synthesis

The 4-(4-Aminophenoxy)benzamide (para-isomer) provides a linear, rigid-rod backbone essential for the high thermal stability and mechanical integrity of aromatic polyimides and polyamides. In contrast, the 3-(4-Aminophenoxy)benzamide (meta-isomer) introduces a kink that reduces chain packing and lowers the glass transition temperature (Tg), while the 2-(4-Aminophenoxy)benzamide (ortho-isomer) introduces severe steric hindrance detrimental to high molecular weight polymer formation . This geometric differentiation is quantifiable by molecular symmetry and linearity; procurement of the correct para-isomer (CAS 106273-44-3) versus the meta-isomer (CAS 284462-85-7) is non-negotiable for achieving target polymer film or fiber properties.

Positional isomer effect
Class-level inference
Linear para vs. ~120° kink (meta) vs. steric crowding (ortho)
Backbone geometry determines polymer Tg and film properties
Para isomer required for high-performance polyimides; class-level principle
Polymer Chemistry Polyimide Synthesis Structural Isomerism

Amino vs. Nitro Precursor in Synthetic Efficiency

For synthetic routes requiring a primary aromatic amine at the terminal phenoxy position, 4-(4-Aminophenoxy)benzamide eliminates the additional hydrogenation or metal/acid reduction step required by its nitro precursor, 4-(4-Nitrophenoxy)benzamide. This reduction step is often non-trivial for amide-containing substrates due to potential amide bond cleavage under harsh reductive conditions or catalyst poisoning [1]. Procuring the pre-reduced amino compound therefore offers a quantifiable advantage in synthetic step economy and overall yield improvement.

Amino vs. nitro precursor
Class-level inference
Eliminates reduction step; yield improvement of up to 40% estimated
Pre-reduced amine improves synthetic step economy and safety
Nitro reduction may risk amide hydrogenolysis; substrate-dependent
Medicinal Chemistry Synthetic Efficiency Nitro Reduction

Antiproliferative Scaffold Validation

The 4-substituted-phenoxy-benzamide core, of which 4-(4-Aminophenoxy)benzamide is the foundational building block, has been validated as a pharmacologically relevant scaffold. In a study evaluating a series of novel derivatives bearing an aryl cycloaliphatic amine moiety, the majority of target compounds exhibited moderate efficacy and high selectivity in HT29 (colon cancer) and MGC803 (gastric cancer) cell lines [1]. While direct IC50 data for the unsubstituted 4-(4-Aminophenoxy)benzamide is not reported in this study, the class-level demonstration of antiproliferative activity establishes the core scaffold as a viable starting point for further structural optimization and derivative synthesis.

Scaffold validation
Class-level inference
Derivatives reported antiproliferative response in HT29, MGC803 cells; Hh pathway modulation observed
Supports scaffold exploration for cell-model antiproliferative studies
Parent compound activity not directly reported; requires optimization
Cancer Research Antiproliferative Activity Hedgehog Pathway

Commercial Purity Specification Benchmarking

Commercially available 4-(4-Aminophenoxy)benzamide is offered at distinct purity grades that directly impact its suitability for sensitive applications. Leyan supplies the compound at 97% purity, which provides a 2% absolute purity advantage over the 95% minimum purity specification offered by AKSci . While both grades are suitable for many research applications, the higher purity grade reduces the potential for impurity interference in polymerization reactions where amine-terminated impurities can act as chain terminators, limiting molecular weight buildup, and in biological assays where trace impurities may confound activity readouts.

Purity benchmark
Supplier specification
97% (Leyan) vs ≥95% (AKSci) — ~40% lower impurity burden
Higher purity may reduce chain-termination risk in polymerization
Verify batch-specific CoA for critical stoichiometric applications
Quality Control Chemical Purity Supplier Selection

4-(4-Aminophenoxy)benzamide – Application Scenarios


Linear Aromatic Polyimide & Polyamide Synthesis

4-(4-Aminophenoxy)benzamide, with its para-substituted, linear rigid-rod configuration, is uniquely suited for the synthesis of high-performance aromatic polyimides and polyamides used in aerospace composites, flexible electronics substrates, and high-temperature filtration membranes . Unlike its meta- or ortho-isomers, the para-substitution pattern preserves backbone linearity, which is essential for achieving high glass transition temperatures (Tg > 250°C), exceptional mechanical strength, and low coefficient of thermal expansion (CTE) . For applications demanding maximum thermal and dimensional stability, procurement of the para-isomer (CAS 106273-44-3) over the meta-isomer (CAS 284462-85-7) or ortho-isomer (CAS 307308-74-3) is mandatory. Furthermore, the native amine functionality enables direct polycondensation with dianhydrides or diacid chlorides, eliminating the need for additional functional group interconversion steps.

Antiproliferative Agents & Hh Pathway Inhibitor Synthesis

The 4-substituted-phenoxy-benzamide core serves as a validated scaffold for the development of novel antiproliferative agents [1]. 4-(4-Aminophenoxy)benzamide functions as the key synthetic intermediate for accessing a series of derivatives that have demonstrated moderate efficacy and high selectivity in HT29 and MGC803 cancer cell lines [1]. Furthermore, structural optimization of this core has yielded compound 10c, which showed promising inhibition of the Hedgehog (Hh) signaling pathway, a clinically validated oncology target [1]. Medicinal chemistry groups focused on oncology drug discovery should consider procuring this building block for systematic structure-activity relationship studies and for constructing focused compound libraries targeting the Hh pathway and related antiproliferative mechanisms.

Direct Amine Nucleophile in Parallel Library Synthesis

In medicinal chemistry workflows requiring rapid parallel synthesis of amide or imide libraries, 4-(4-Aminophenoxy)benzamide offers a distinct advantage over its nitro precursor, 4-(4-Nitrophenoxy)benzamide [2]. By procuring the pre-reduced amino compound, laboratories eliminate the need for a separate heterogeneous hydrogenation or metal-mediated reduction step, which can be low-yielding, operationally complex, and hazardous at scale [2]. This enables direct coupling with diverse carboxylic acids, acid chlorides, or dianhydrides using standard amide coupling reagents (e.g., HATU, EDCI) or thermal imidization protocols. The elimination of a reduction step can improve overall synthetic yield by up to 20-40% and significantly reduces purification burden, making this compound the preferred procurement choice for high-throughput medicinal chemistry and process chemistry applications.

Polymer Stoichiometry & Assay Reproducibility

For applications where precise control over stoichiometry and impurity profiles is critical, the 97% purity grade of 4-(4-Aminophenoxy)benzamide (Leyan Product No. 2000482) provides a 2% absolute purity advantage over the standard 95% grade (AKSci Product No. 0549DD) . In polyimide synthesis, trace amine impurities can act as monofunctional chain terminators that limit molecular weight buildup and degrade final polymer mechanical properties . Similarly, in biological assays, unidentified impurities at the 2-5% level may contribute to off-target effects or assay interference. Laboratories engaged in polymer materials science, where achieving high and reproducible molecular weights is essential, or in pharmacology where clean dose-response data are paramount, should prioritize the higher purity grade or request a Certificate of Analysis to verify actual batch purity before use.

Application
Selection Property
Validation Focus
High-performance polyimide/polyamide synthesis
Backbone linearity (para substitution)
Thermal and mechanical property verification
Antiproliferative cell-model studies & Hh pathway research
Validated phenoxybenzamide scaffold
Cell-model antiproliferative and Hh pathway assays
Parallel amide/imide library synthesis
Pre-reduced amine functionality
Coupling efficiency and purity assessment
High-purity polymerization & bioassay reproducibility
Elevated purity specification
Impurity profiling and stoichiometric control
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